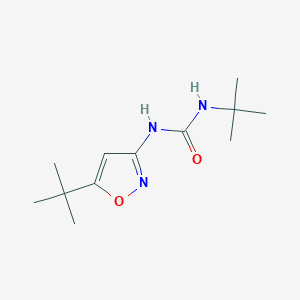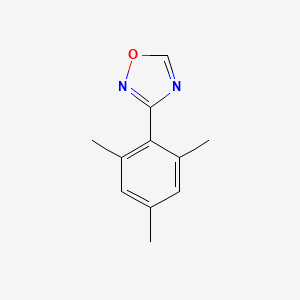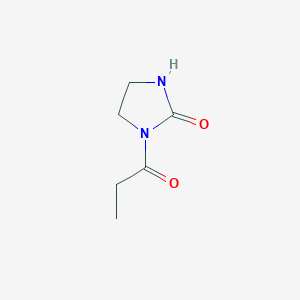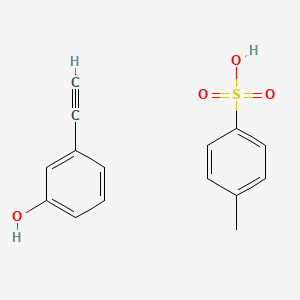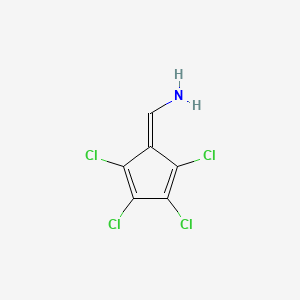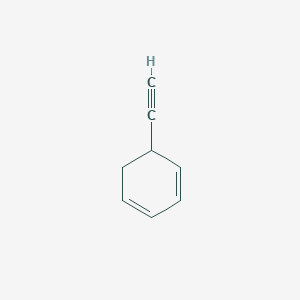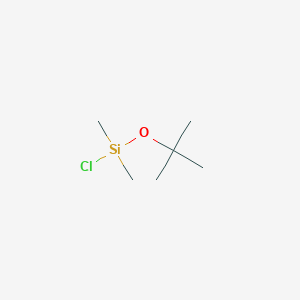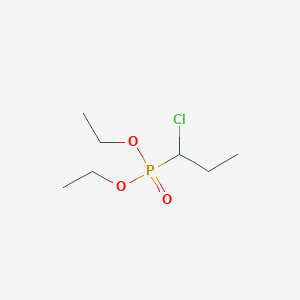
Diethyl (1-chloropropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-chloropropyl)phosphonate is an organophosphorus compound with the chemical formula C7H16ClO3P It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-chloropropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1-chloropropyl halides under basic conditions. The reaction typically proceeds as follows:
-
Michaelis-Arbuzov Reaction: : This reaction involves the nucleophilic substitution of diethyl phosphite with 1-chloropropyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like toluene or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
-
Copper-Catalyzed Coupling: : Another method involves the use of copper catalysts to facilitate the coupling of diethyl phosphite with 1-chloropropyl halides. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-chloropropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles (amines, alcohols, thiols).
Major Products Formed
Substitution Reactions: The major products are substituted phosphonates where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are phosphonic acids.
Reduction: The major products are phosphines.
Scientific Research Applications
Diethyl (1-chloropropyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and prodrugs.
Materials Science: It is used in the synthesis of phosphonate-based materials, which have applications in catalysis, corrosion inhibition, and as flame retardants.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl (1-chloropropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The phosphonate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphate ester hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl (1-chloropropyl)phosphonate, used in similar applications.
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, used in the preparation of nitrogen heterocycles.
Diethyl phenylphosphonate: Used in the synthesis of phosphonate-based materials and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific reactivity and the presence of a chlorine atom, which allows for further functionalization through substitution reactions. This makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds .
Properties
CAS No. |
56436-86-3 |
|---|---|
Molecular Formula |
C7H16ClO3P |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
1-chloro-1-diethoxyphosphorylpropane |
InChI |
InChI=1S/C7H16ClO3P/c1-4-7(8)12(9,10-5-2)11-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
QTGRWSJLRUTLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(P(=O)(OCC)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

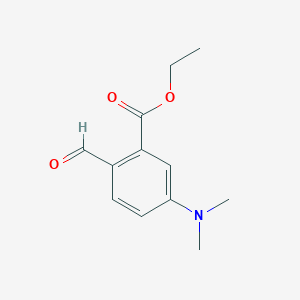
methanone](/img/structure/B14622956.png)

